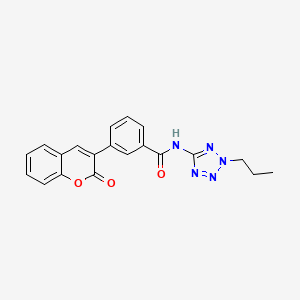
3-benzamido-N,4-dimethylbenzamide
Overview
Description
3-benzamido-N,4-dimethylbenzamide is an organic compound with a complex structure, characterized by the presence of benzamide and dimethylbenzamide groups
Preparation Methods
The synthesis of 3-benzamido-N,4-dimethylbenzamide typically involves the reaction of 3-amino-N,4-dimethylbenzamide with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
3-benzamido-N,4-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
3-benzamido-N,4-dimethylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 3-benzamido-N,4-dimethylbenzamide involves its interaction with specific molecular targets. It is known to act as an antagonist to certain receptors, such as the γ-aminobutyric acid (GABA) receptors in insects. This interaction disrupts the normal functioning of these receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
3-benzamido-N,4-dimethylbenzamide can be compared with other similar compounds, such as:
Benzamide: A simpler structure with a single amide group, used in various pharmaceutical applications.
N,N-dimethylbenzamide: Known for its use as an insect repellent, with a structure similar to this compound but lacking the benzamido group.
Meta-diamides: A class of compounds with high insecticidal activity, sharing structural similarities with this compound.
The uniqueness of this compound lies in its combined structural features, which contribute to its diverse range of applications and biological activities.
Properties
IUPAC Name |
3-benzamido-N,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11-8-9-13(15(19)17-2)10-14(11)18-16(20)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTFSYIGTGHZRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4449140.png)
![2,3-dichloro-N-[2-(dimethylamino)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B4449145.png)
![N-isopropyl-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4449159.png)
![METHYL 3-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONAMIDO]BENZOATE](/img/structure/B4449161.png)

![N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]acetamide](/img/structure/B4449177.png)


![4-fluoro-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide](/img/structure/B4449199.png)
![2-[N-(dimethylsulfamoyl)anilino]-N-(3-pyrrolidin-1-ylpropyl)acetamide](/img/structure/B4449205.png)
![N-{2-methyl-3-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4449216.png)
![5-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolo[1,2-a]quinazolin-2(1H)-one](/img/structure/B4449224.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4449232.png)
![1-(2-chloro-6-fluorophenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]methanesulfonamide](/img/structure/B4449233.png)
